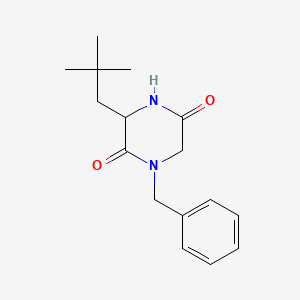
1-Benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione is a chemical compound belonging to the piperazine family. This compound is characterized by a piperazine ring substituted with a benzyl group and a 2,2-dimethylpropyl group.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione typically involves the reaction of piperazine derivatives with benzyl halides and 2,2-dimethylpropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
1-Benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyl and 2,2-dimethylpropyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions and methodologies.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research has investigated its potential as a pharmacophore for designing new therapeutic agents, including anti-inflammatory and anticancer drugs.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific biological pathways, leading to changes in cellular functions. For example, it may bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione can be compared with other similar compounds, such as:
1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-2,5-dione: This compound has a trifluoroethyl group instead of a dimethylpropyl group, which may result in different chemical and biological properties.
3-Benzyl-piperazine-2,5-dione: This compound lacks the 2,2-dimethylpropyl group, making it structurally simpler and potentially less versatile in its applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C16H22N2O2 |
|---|---|
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
1-benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)9-13-15(20)18(11-14(19)17-13)10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
UQKKZEVZUFBQFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine hydrochloride](/img/structure/B13497289.png)
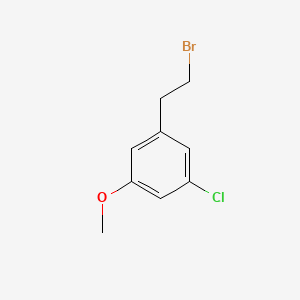

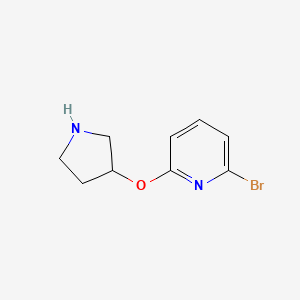

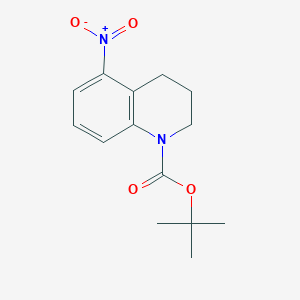
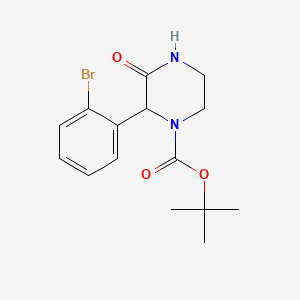

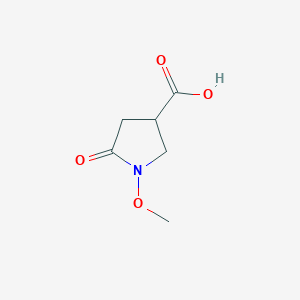
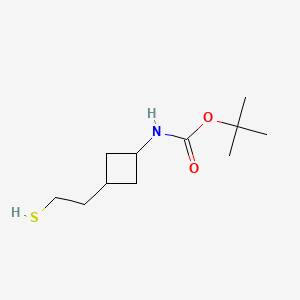
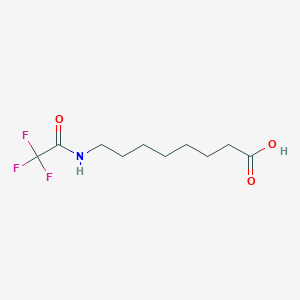


![[(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride](/img/structure/B13497372.png)
